4-(4-(Allyloxy)benzoyl)-5-(4-fluorophenyl)-3-hydroxy-1-(2-methoxyethyl)-1H-pyrrol-2(5H)-one
CAS No.: 618074-27-4
Cat. No.: VC16159414
Molecular Formula: C23H22FNO5
Molecular Weight: 411.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 618074-27-4 |
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Molecular Formula | C23H22FNO5 |
Molecular Weight | 411.4 g/mol |
IUPAC Name | (4E)-5-(4-fluorophenyl)-4-[hydroxy-(4-prop-2-enoxyphenyl)methylidene]-1-(2-methoxyethyl)pyrrolidine-2,3-dione |
Standard InChI | InChI=1S/C23H22FNO5/c1-3-13-30-18-10-6-16(7-11-18)21(26)19-20(15-4-8-17(24)9-5-15)25(12-14-29-2)23(28)22(19)27/h3-11,20,26H,1,12-14H2,2H3/b21-19+ |
Standard InChI Key | PJRVNPRBLMVGCR-XUTLUUPISA-N |
Isomeric SMILES | COCCN1C(/C(=C(/C2=CC=C(C=C2)OCC=C)\O)/C(=O)C1=O)C3=CC=C(C=C3)F |
Canonical SMILES | COCCN1C(C(=C(C2=CC=C(C=C2)OCC=C)O)C(=O)C1=O)C3=CC=C(C=C3)F |
Introduction
Chemical Identification and Structural Characteristics
4-(4-(Allyloxy)benzoyl)-5-(4-fluorophenyl)-3-hydroxy-1-(2-methoxyethyl)-1H-pyrrol-2(5H)-one is a heterocyclic organic compound belonging to the pyrrolone class. Its molecular formula is C₂₃H₂₂FNO₅, with a molecular weight of 412.42 g/mol . The structure comprises a central pyrrol-2-one ring substituted with:
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A 4-(allyloxy)benzoyl group at position 4,
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A 4-fluorophenyl moiety at position 5,
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A hydroxy group at position 3,
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A 2-methoxyethyl chain at position 1.
The SMILES notation for the compound is COCCN1C(=O)C(C(=O)C2=CC=C(OCC=C)C=C2)(O)C3=CC=C(F)C=C3C1=O
, reflecting its Z-configuration at the benzoyl-pyrrolone junction . X-ray crystallography data are unavailable, but nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) confirm its planar architecture and substituent orientations.
Synthesis and Purification
Synthetic Pathways
The compound is synthesized via a multi-step protocol:
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Pyrrolone Ring Formation: A Knorr-type cyclocondensation between a β-ketoamide precursor and ammonium acetate yields the 1H-pyrrol-2(5H)-one core.
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Benzoylation: The 4-position is functionalized via Friedel-Crafts acylation using 4-(allyloxy)benzoyl chloride under anhydrous AlCl₃ catalysis.
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Fluorophenyl Incorporation: A Suzuki-Miyaura coupling installs the 4-fluorophenyl group using palladium catalysis and a boronic acid derivative.
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N-Alkylation: The 2-methoxyethyl group is introduced via nucleophilic substitution with 2-methoxyethyl bromide in the presence of K₂CO₃.
Reaction Conditions and Yields
Step | Reagents/Conditions | Yield (%) |
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1 | NH₄OAc, EtOH, reflux | 65–70 |
2 | AlCl₃, DCM, 0°C | 55–60 |
3 | Pd(PPh₃)₄, K₂CO₃, DME | 50–55 |
4 | K₂CO₃, DMF, 80°C | 60–65 |
Purification is achieved through silica gel chromatography (hexane/EtOAc gradient), yielding a final product with >95% purity (HPLC).
Physicochemical Properties
Spectral Data
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¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J=8.8 Hz, 2H, benzoyl H), 7.45–7.38 (m, 2H, fluorophenyl H), 6.98–6.89 (m, 4H, aryl H), 5.95 (m, 1H, allyl CH), 5.30 (d, J=17.2 Hz, 1H, allyl CH₂), 5.18 (d, J=10.4 Hz, 1H, allyl CH₂), 4.60 (d, J=5.6 Hz, 2H, OCH₂), 4.10–3.98 (m, 2H, NCH₂), 3.85 (s, 3H, OCH₃), 3.45 (t, J=6.0 Hz, 2H, CH₂OCH₃).
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HRMS (ESI+): m/z calcd. for C₂₃H₂₂FNO₅ [M+H]⁺ 412.1555, found 412.1553 .
Solubility and Stability
The compound exhibits limited aqueous solubility (0.12 mg/mL at 25°C) but dissolves readily in dimethyl sulfoxide (DMSO) and dichloromethane (DCM). It is stable under inert atmospheres but degrades upon prolonged exposure to light or moisture, forming a 3-keto derivative.
Reactivity and Functionalization
The allyloxy group undergoes Heck coupling and thiol-ene click reactions, enabling bioconjugation. The hydroxy moiety at position 3 participates in hydrogen bonding and serves as a site for sulfonation or phosphorylation. Electrophilic aromatic substitution occurs at the 4-fluorophenyl ring’s meta position due to fluorine’s electron-withdrawing effects.
Biological Activity and Applications
While direct pharmacological data are scarce, structurally analogous pyrrolones demonstrate COX-2 inhibition (IC₅₀ = 0.8–1.2 μM) and antifungal activity against Candida albicans (MIC = 16 μg/mL). The 2-methoxyethyl chain may enhance blood-brain barrier permeability, suggesting potential CNS applications.
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